molecular formula C25H25FN2O2 B10960468 3-(4-fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one

3-(4-fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10960468
M. Wt: 404.5 g/mol
InChI Key: QOWMHKRAHDPADN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the fluorophenyl and pentyloxyphenyl groups. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorobenzene derivatives and coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the fluorophenyl group to the quinazolinone core.

    Introduction of the Pentyloxyphenyl Group: Similar to the fluorophenyl group, the pentyloxyphenyl group can be introduced using coupling reactions with appropriate pentyloxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the substituent groups.

    Substitution: The fluorophenyl and pentyloxyphenyl groups can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the fluorophenyl and pentyloxyphenyl moieties.

Scientific Research Applications

3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the synthesis of advanced materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone: Similar structure with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone: Similar structure with a methyl group instead of fluorine.

    3-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone: Similar structure with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-2-[4-(pentyloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.

Properties

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25FN2O2/c1-2-3-6-17-30-21-15-9-18(10-16-21)24-27-23-8-5-4-7-22(23)25(29)28(24)20-13-11-19(26)12-14-20/h4-5,7-16,24,27H,2-3,6,17H2,1H3

InChI Key

QOWMHKRAHDPADN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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